molecular formula C7H11NO B2916458 (6Z)-2,3,4,5-Tetrahydro-1H-azocin-8-one CAS No. 105495-14-5

(6Z)-2,3,4,5-Tetrahydro-1H-azocin-8-one

Cat. No. B2916458
CAS RN: 105495-14-5
M. Wt: 125.171
InChI Key: VKJBICQSBBONRC-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6Z)-2,3,4,5-Tetrahydro-1H-azocin-8-one is a cyclic organic compound that belongs to the class of azocine derivatives. It has been the subject of several studies due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Tetrahydroazocines: The compound has been used in the synthesis of 5,6,7,8-Tetrahydroazocin-2(1H)-one and its derivatives. These compounds have been subjected to various chemical reactions to produce a range of azocin-2(1H)-one derivatives, demonstrating the versatility of tetrahydroazocines in chemical synthesis (Ridley & Simpson, 1986).
  • N-alkylaminoalkyl Derivatives: The compound has been involved in the synthesis of N-alkylaminoalkyl derivatives of hexahydrobenzazocines, highlighting its utility in creating compounds with potential medicinal applications (Jones et al., 1969).

Chemical Properties and Reactions

  • Photoisomerization Properties: The compound and its derivatives have been studied for their photoisomerization properties, where they exhibit reversible Z-E photoisomerization with visible light. This property makes them promising candidates for applications as molecular photoswitches (Siewertsen et al., 2009).
  • Energetic Materials: Certain derivatives, such as Nitrogen-Rich Tetrazolium Azotetrazolate Salts, have been explored for their potential as insensitive energetic materials, showcasing the compound's relevance in the development of new energetic materials (Klapötke & Sabaté, 2008).

Coordination Chemistry

  • Coordination Polymers: The compound has been utilized in the synthesis of tetrazole coordination polymers, which display a variety of chemical and physical properties such as fluorescence and ferroelectric behaviors. This application underscores the compound's importance in the development of materials with novel properties (Zhao et al., 2008).

Biological Applications

  • Acetylcholinesterase Inhibitors: Ester derivatives of annulated tetrahydroazocines, related to the compound , have been investigated for their acetylcholinesterase inhibitory activities, indicating potential applications in the treatment of diseases such as Alzheimer's (Carotti et al., 2006).

properties

IUPAC Name

(6Z)-2,3,4,5-tetrahydro-1H-azocin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-5-3-1-2-4-6-8-7/h3,5H,1-2,4,6H2,(H,8,9)/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJBICQSBBONRC-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)/C=C\C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.